molecular formula C20H23F3N2O4S2 B2422814 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396633-06-9

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2422814
CAS No.: 1396633-06-9
M. Wt: 476.53
InChI Key: LGLNRDROPYZMPG-UHFFFAOYSA-N
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Description

N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic molecule distinguished by its multifaceted structure and potential versatility in various scientific domains

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Propylsulfonyl chloride reacts with tetrahydroisoquinoline in a nucleophilic substitution reaction under basic conditions, typically using a base like triethylamine.

  • Step 2: : The intermediate product then undergoes sulfonamidation with 4-(trifluoromethyl)benzenesulfonyl chloride, using a base such as pyridine or sodium hydroxide, to form the final compound.

Industrial Production Methods: For industrial-scale production, the reactions are often carried out in stainless steel reactors with precise temperature and pressure control to ensure high yield and purity. Catalysts and continuous flow techniques may be employed to optimize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, using oxidizing agents like potassium permanganate.

  • Reduction: : The sulfonyl groups can be reduced under specific conditions using agents such as lithium aluminum hydride.

  • Substitution: : Halogenation and other electrophilic substitutions can occur on the phenyl ring, especially under the influence of catalysts like aluminum chloride.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Chlorine or bromine with catalysts.

Major Products

  • Oxidation: : Yields sulfonic acids or other oxidized derivatives.

  • Reduction: : Produces desulfonated or partially reduced compounds.

  • Substitution: : Results in halogenated derivatives of the original molecule.

Scientific Research Applications

Chemistry

  • This compound can serve as a precursor in the synthesis of more complex molecules, particularly in the design of pharmaceuticals and agrochemicals.

Biology

  • Potentially used in the study of enzyme inhibition due to its sulfonamide group, which is known to interact with biological targets.

Medicine

  • Investigated for its potential as an anti-inflammatory or antimicrobial agent, given the bioactive nature of sulfonamide derivatives.

Industry

  • Used in the development of new materials with specific chemical properties, such as polymers or resins.

Mechanism of Action

Mechanism

  • The sulfonamide group interacts with enzymes or receptors in the body, often inhibiting their function by mimicking natural substrates or binding to active sites.

  • The tetrahydroisoquinoline portion may interact with neurotransmitter receptors or other cellular components, influencing biochemical pathways.

Molecular Targets and Pathways

  • Enzyme inhibition: Sulfonamide-containing compounds are known to inhibit dihydropteroate synthase and other critical enzymes.

  • Receptor interaction: Potential modulation of dopamine or serotonin receptors by the tetrahydroisoquinoline structure.

Comparison with Similar Compounds

Unique Characteristics

  • The combination of sulfonyl, tetrahydroisoquinoline, and trifluoromethylphenyl groups is unique, offering a distinctive set of chemical properties.

Similar Compounds

  • N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide: : Similar in structure but lacks the trifluoromethyl group, potentially altering its reactivity and biological activity.

  • N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide: : Another analog with different substituents on the phenyl ring, affecting its overall properties.

The distinct structure of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide makes it a valuable compound for various research and industrial applications, offering unique interactions and functionalities.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O4S2/c1-2-11-31(28,29)25-10-9-16-5-8-19(12-17(16)13-25)24-30(26,27)14-15-3-6-18(7-4-15)20(21,22)23/h3-8,12,24H,2,9-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLNRDROPYZMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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